

Theoretical and Computational Insights into 2-Cyano-N-octylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-cyano-N-octylacetamide

Cat. No.: B1299561

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Introduction

2-Cyano-N-octylacetamide is a long-chain N-alkylated cyanoacetamide derivative. The cyanoacetamide moiety is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, and as enzyme inhibitors. The introduction of an octyl chain imparts significant lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic binding pockets of biological targets. This technical guide provides a comprehensive overview of the theoretical and computational studies of **2-cyano-N-octylacetamide**, offering insights into its synthesis, spectroscopic properties, and potential as a bioactive agent.

Experimental Protocols

Synthesis of 2-Cyano-N-octylacetamide

The synthesis of **2-cyano-N-octylacetamide** can be achieved through the amidation of ethyl cyanoacetate with octylamine. This reaction is a common and effective method for the preparation of N-alkyl-2-cyanoacetamides.^{[1][2]}

Materials:

- Ethyl cyanoacetate
- Octylamine

- Ethanol (or other suitable solvent like dioxane)
- Sodium ethoxide (catalyst)
- Hydrochloric acid (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and octylamine (1 equivalent) in absolute ethanol.
- Add a catalytic amount of sodium ethoxide to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-cyano-N-octylacetamide**.

Characterization:

The structure of the synthesized **2-cyano-N-octylacetamide** can be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear

magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^{13}C NMR).

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for **2-cyano-N-octylacetamide**, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted FTIR Spectrum

The FTIR spectrum of **2-cyano-N-octylacetamide** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Vibration Mode	Predicted Intensity
~3300	N-H stretch (amide)	Medium-Strong
~2925, ~2855	C-H stretch (alkyl chain)	Strong
~2250	$\text{C}\equiv\text{N}$ stretch (nitrile)	Medium
~1650	$\text{C}=\text{O}$ stretch (amide I)	Strong
~1550	N-H bend (amide II)	Medium
~1465	CH_2 bend (alkyl chain)	Medium

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is predicted to provide distinct signals for the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	broad s	1H	-NH-
~3.4	s	2H	-CH ₂ -CN
~3.2	q	2H	-NH-CH ₂ -
~1.5	quintet	2H	-NH-CH ₂ -CH ₂ -
~1.3	m	10H	-(CH ₂) ₅ - in the middle of the octyl chain
~0.9	t	3H	-CH ₃

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in **2-cyano-N-octylacetamide**.

Chemical Shift (ppm)	Assignment
~165	C=O (amide)
~116	C≡N (nitrile)
~40	-NH-CH ₂ -
~32	-NH-CH ₂ -CH ₂ -
~29 (multiple peaks)	-(CH ₂) ₅ -
~27	-CH ₂ -CH ₂ -CH ₃
~23	-CH ₂ -CH ₃
~14	-CH ₃

Computational Studies

Computational chemistry provides valuable insights into the molecular properties of **2-cyano-N-octylacetamide**, including its geometry, electronic structure, and potential interactions with biological targets.

Computational Protocols

Geometry Optimization and Vibrational Frequency Analysis:

Density Functional Theory (DFT) is a robust method for these calculations.[\[6\]](#)[\[7\]](#)

- The initial structure of **2-cyano-N-octylacetamide** is built using molecular modeling software.
- Geometry optimization is performed using DFT with the B3LYP functional and a 6-31G(d) basis set.[\[8\]](#)[\[9\]](#)
- The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- The HOMO and LUMO energies are calculated from the optimized geometry at the same level of theory (B3LYP/6-31G(d)).
- The HOMO-LUMO energy gap is determined, which is an indicator of the molecule's chemical stability.

Molecular Docking:

Molecular docking simulations can predict the binding mode and affinity of **2-cyano-N-octylacetamide** to a biological target, such as an enzyme active site.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- The 3D structure of **2-cyano-N-octylacetamide** is prepared by assigning charges and defining rotatable bonds.
- A docking grid is defined around the active site of the protein.
- Docking is performed using software like AutoDock or Glide, which systematically explores different conformations and orientations of the ligand within the active site.[\[13\]](#)
- The resulting poses are scored based on their predicted binding affinity, and the best-scoring poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Computational Data

The following table summarizes the predicted computational data for **2-cyano-N-octylacetamide** based on DFT calculations at the B3LYP/6-31G(d) level of theory.

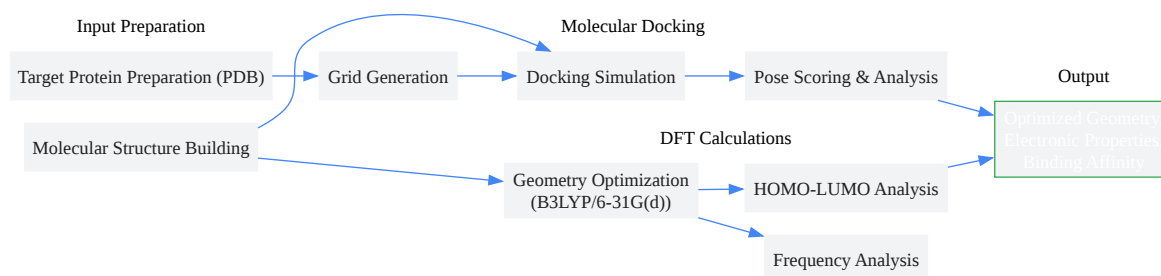
Parameter	Predicted Value
HOMO Energy	~ -7.0 eV
LUMO Energy	~ 0.5 eV
HOMO-LUMO Gap	~ 7.5 eV
Dipole Moment	~ 3.5 Debye
Molecular Surface Area	~ 250 Å ²
LogP (octanol-water partition)	~ 3.0

Visualizations

Molecular Structure of 2-Cyano-N-octylacetamide

Caption: Ball-and-stick model of **2-cyano-N-octylacetamide**.

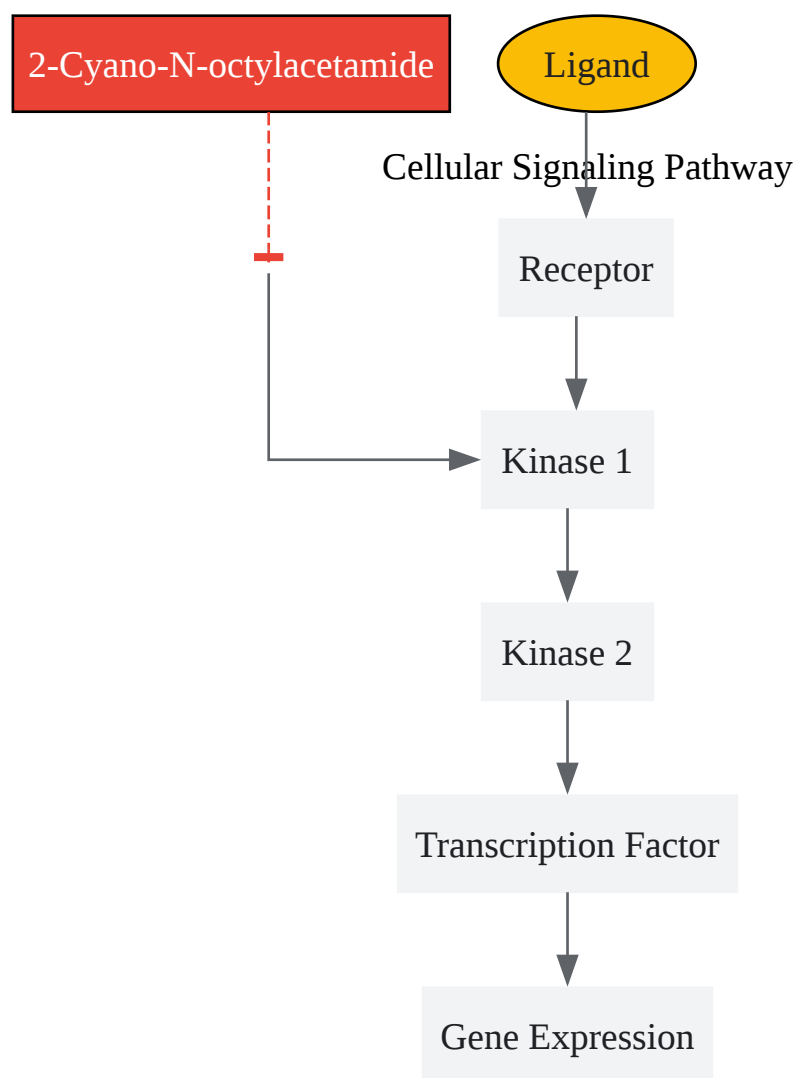
Computational Workflow



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Caption: Workflow for computational studies of **2-cyano-N-octylacetamide**.

Conceptual Signaling Pathway Inhibition



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Caption: Conceptual inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a theoretical and computational framework for the study of **2-cyano-N-octylacetamide**. The presented protocols for synthesis and computational analysis, along with the predicted spectroscopic and electronic data, offer a solid foundation for researchers and drug development professionals. The computational results suggest that **2-cyano-N-octylacetamide** possesses drug-like properties, and its potential as an enzyme inhibitor warrants further experimental investigation. The methodologies and data herein can

guide future studies to explore the biological activities and therapeutic potential of this and related N-alkyl-2-cyanoacetamide derivatives.

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